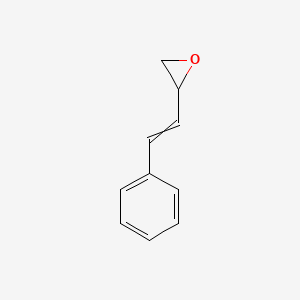

2-(2-phenylethenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50901-75-2 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-(2-phenylethenyl)oxirane |

InChI |

InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2 |

InChI Key |

NGMWPIVXBOIIKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Phenylethenyl Oxirane and Chiral Derivatives

Epoxidation Strategies for Styrene (B11656) and Cinnamate (B1238496) Precursors

The formation of the oxirane ring on a phenylethenyl backbone can be accomplished through the epoxidation of olefinic precursors such as styrene or cinnamaldehyde (B126680) derivatives. These methods can be broadly categorized into electrophilic epoxidation and asymmetric epoxidation techniques.

Electrophilic Epoxidation Techniques

Electrophilic epoxidation involves the reaction of an alkene with an electrophilic oxygen source. Peroxy acids (RCO₃H) are classic reagents for this transformation. The reaction is believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the double bond in a single step. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For instance, the epoxidation of trans-cinnamaldehyde with reagents like 3-chloroperoxybenzoic acid (m-CPBA) yields the corresponding trans-epoxide. asianpubs.org

Another powerful class of electrophilic epoxidizing agents are dioxiranes, such as dimethyldioxirane (B1199080) (DMDO). Dioxiranes are highly reactive and can epoxidize a wide range of alkenes, including those that are electron-poor. acs.org The reaction mechanism is also concerted, involving a spiro transition state. wikipedia.org The epoxidation of styrene using these methods provides a direct route to 2-phenyloxirane, a related compound.

Asymmetric Epoxidation Modalities

The synthesis of chiral 2-(2-phenylethenyl)oxirane (B13522938) derivatives is of paramount importance, and several asymmetric epoxidation methods have been developed to achieve high enantioselectivity.

Chiral dioxiranes, generated in situ from a chiral ketone and a stoichiometric oxidant like Oxone, are effective for the asymmetric epoxidation of various olefins, including styrenes. wikipedia.org Fructose-derived ketones, as pioneered in the Shi epoxidation, have proven to be particularly effective catalysts. harvard.edu High enantioselectivities, ranging from 80-92% enantiomeric excess (ee), have been achieved for the epoxidation of a variety of styrene derivatives using an easily prepared chiral ketone catalyst. nih.govfigshare.com The reaction is thought to proceed through a spiro transition state, which is electronically favored. harvard.edu The enantioselectivity can be influenced by the structure of the olefin and the ketone catalyst, with mechanistic studies suggesting that a planar-like transition state can also be involved. organic-chemistry.org

Table 1: Chiral Dioxirane-Mediated Epoxidation of Styrenes

| Substrate | Chiral Ketone Catalyst | Oxidant | Enantiomeric Excess (ee) | Reference |

| Styrene | Fructose-derived ketone | Oxone | High | harvard.edu |

| Various Styrenes | Easily prepared ketone (4) | Not specified | 80-92% | nih.govfigshare.com |

| 1,1-Disubstituted terminal olefins | Chiral lactam ketone | Not specified | Up to 88% | organic-chemistry.org |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The asymmetric epoxidation of α,β-unsaturated aldehydes, such as cinnamaldehyde, can be achieved with high enantioselectivity using chiral secondary amines as catalysts in the presence of an oxidant like hydrogen peroxide (H₂O₂). sci-hub.seresearchgate.net The reaction proceeds through the formation of a chiral iminium ion intermediate from the aldehyde and the amine catalyst. sci-hub.se This activation allows for the nucleophilic attack of the peroxide, leading to the formation of the epoxide with excellent stereocontrol. sci-hub.se Using a sterically demanding chiral pyrrolidine (B122466) derivative, a range of α,β-unsaturated aldehydes have been converted to their corresponding epoxides in good yields and with enantioselectivities often exceeding 96% ee. sci-hub.sersc.org These reactions can be performed under environmentally friendly conditions, for example, in water-alcohol mixtures. rsc.orgresearchgate.net

Table 2: Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

| Substrate | Catalyst | Oxidant | Solvent | Enantiomeric Excess (ee) | Reference |

| Cinnamaldehyde | 2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine | H₂O₂ | Various | 96-98% | sci-hub.se |

| Various α,β-unsaturated aldehydes | Chiral Pyrrolidine Derivative | H₂O₂ | EtOH:H₂O | Up to 96% | rsc.org |

| Crotonaldehyde | Chiral Amine (1•TFA) | Iodosobenzene | Various | 72% | princeton.edu |

Transition metal complexes with chiral ligands are widely used for asymmetric epoxidation. Chiral manganese(III)-salen complexes, introduced by Jacobsen and Katsuki, are highly effective for the epoxidation of various olefins, including styrene. wikipedia.orgrsc.org These catalysts can achieve high enantioselectivity, although they may require low temperatures for monosubstituted olefins like styrene to reach high ee values. rsc.orgacs.org Immobilization of these Mn(salen) complexes onto mesoporous materials can lead to heterogeneous catalysts with comparable or even enhanced enantioselectivity and improved recyclability. liv.ac.uk Molybdenum complexes with chiral amino alcohol ligands have also been investigated for the in situ asymmetric epoxidation of styrenes. Furthermore, chiral vanadium complexes have been developed for the highly enantioselective epoxidation of allylic alcohols, which are structurally related precursors. organic-chemistry.org

Table 3: Metal-Catalyzed Asymmetric Epoxidation of Styrene Derivatives

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Styrene | Chiral Mn(salen) complexes | >97% | rsc.org |

| α-Methylstyrene | Heterogeneous Mn(salen) | 79.7% | liv.ac.uk |

| cis-β-Methylstyrene | Heterogeneous Mn(salen) | 94.9% (for cis-epoxide) | liv.ac.uk |

The use of a chiral auxiliary covalently attached to the substrate is a classic strategy for controlling stereochemistry. In the context of synthesizing chiral epoxides, an auxiliary can be attached to a cinnamate precursor. The chiral environment provided by the auxiliary directs the attack of the epoxidizing agent to one face of the double bond, leading to a diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched epoxide. This approach has been applied to the asymmetric Darzens reaction to produce chiral glycidic esters, which are related to the target oxiranes. Recently, the concept of a catalytically formed chiral auxiliary has been extended to asymmetric epoxidation, allowing for the stereocontrolled functionalization of complex olefins. nih.gov For example, cinnamamides derived from chiral prolinols can be epoxidized with high stereoselectivity using tert-butyl hydroperoxide and butyllithium. researchgate.net

Cyclization and Ring-Closure Protocols

Cyclization strategies are fundamental to the formation of the strained three-membered oxirane ring. These methods often involve an intramolecular nucleophilic substitution where an oxygen nucleophile attacks an adjacent carbon bearing a leaving group.

The formation of epoxides from halohydrins is a classic and effective method, functioning as an intramolecular variation of the Williamson ether synthesis. masterorganicchemistry.comyoutube.com The process involves two main steps: the formation of a halohydrin from an alkene, followed by base-induced cyclization.

The synthesis begins with an alkene containing the phenylethenyl group, such as cinnamaldehyde or styrene. This precursor is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water to form the corresponding halohydrin. In this intermediate, a halogen and a hydroxyl group are positioned on adjacent carbon atoms.

The subsequent and crucial step is the treatment of the halohydrin with a base. The base, such as sodium hydroxide (B78521) (NaOH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon atom bearing the halogen in an intramolecular Sₙ2 reaction. youtube.com This nucleophilic attack displaces the halide ion and results in the closure of the three-membered epoxide ring. youtube.com The proximity of the reacting groups makes this intramolecular cyclization a kinetically favorable process, proceeding smoothly to yield the desired this compound. youtube.com

| Step | Reagents | Intermediate/Product | Mechanism |

| 1. Halohydrin Formation | Alkene (e.g., Styrene), Halogen (Br₂), Water (H₂O) | 2-Bromo-1-phenylethan-1-ol | Electrophilic addition |

| 2. Epoxidation | Halohydrin, Base (e.g., NaOH) | This compound | Intramolecular Sₙ2 |

Sulfur ylides are highly effective reagents for the synthesis of epoxides from carbonyl compounds, a transformation known as the Johnson-Corey-Chaykovsky reaction. unibo.itpsgcas.ac.in These ylides act as methylene (B1212753) transfer agents, converting aldehydes and ketones into their corresponding epoxides. psgcas.ac.in For the synthesis of this compound, the reaction would typically start with cinnamaldehyde, which contains the required phenylethenyl group attached to a carbonyl.

The process is initiated by the nucleophilic addition of the sulfonium (B1226848) ylide to the carbonyl carbon of the cinnamaldehyde. This attack forms a betaine (B1666868) intermediate, which is a molecule containing both a positive and a negative formal charge. psgcas.ac.inmdpi.com The negatively charged oxygen of the betaine then acts as a nucleophile, attacking the adjacent carbon that is bonded to the positively charged sulfonium group. In an intramolecular Sₙ2 reaction, the sulfonium group, being an excellent leaving group, is displaced, leading to the formation of the oxirane ring. psgcas.ac.in

A key feature of this method is its stereoselectivity. The reaction typically proceeds to form the trans substituted epoxide regardless of the initial stereochemistry of the reactants. psgcas.ac.in The development of chiral sulfides has also enabled the asymmetric synthesis of epoxides with high enantioselectivity. mdpi.com

| Reagent Type | Starting Material | Key Intermediate | Product |

| Sulfonium Ylide | Cinnamaldehyde | Betaine | This compound |

| Sulfoxonium Ylide | Cinnamaldehyde (α,β-unsaturated) | Betaine | Phenyl vinyl cyclopropane |

It is important to distinguish between sulfonium ylides and sulfoxonium ylides. While sulfonium ylides react with α,β-unsaturated aldehydes like cinnamaldehyde at the carbonyl group to yield epoxides, the more stabilized sulfoxonium ylides often react selectively at the carbon-carbon double bond via conjugate addition to produce cyclopropanes. psgcas.ac.in

Advanced Synthetic Routes

Advanced synthetic strategies often focus on constructing the carbon skeleton of the molecule before introducing the final functional group. In the context of this compound, this can involve creating the phenylethenyl (styryl) double bond first, followed by epoxidation.

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds, making it ideal for constructing the phenylethenyl moiety. lumenlearning.com The reaction involves treating an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane). lumenlearning.comudel.edu A significant advantage of the Wittig reaction is its high degree of regioselectivity, allowing for the precise placement of the double bond. missouri.edu

To synthesize a precursor for this compound, such as cinnamaldehyde, one would react benzaldehyde (B42025) with an appropriate phosphorus ylide. The ylide itself is typically prepared in a two-step process. First, an alkyl halide is reacted with triphenylphosphine (B44618) via an Sₙ2 reaction to form a phosphonium (B103445) salt. lumenlearning.com This salt is then deprotonated with a strong base, such as sodium hydroxide or n-butyllithium, to generate the nucleophilic ylide. lumenlearning.comudel.edu

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde (benzaldehyde). This leads to the formation of a dipolar betaine intermediate, which subsequently closes to form a four-membered ring intermediate called an oxaphosphetane. lumenlearning.commissouri.edu This oxaphosphetane is unstable and decomposes to yield the desired alkene (the phenylethenyl group) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction. lumenlearning.comorganic-chemistry.org

The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide. Stabilized ylides generally yield the E-alkene (trans), while non-stabilized ylides tend to produce the Z-alkene (cis). organic-chemistry.org Once the phenylethenyl moiety is constructed, the resulting alkene can be converted to this compound via subsequent epoxidation, for example, using a peroxyacid.

| Reactant 1 | Reactant 2 | Intermediate | Product of Wittig Reaction |

| Benzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | Oxaphosphetane | Cinnamaldehyde |

| Benzyltriphenylphosphonium chloride (+ Base) | Glyoxal | Oxaphosphetane | Cinnamaldehyde |

Reactivity Profiles and Mechanistic Investigations of 2 2 Phenylethenyl Oxirane

Epoxide Ring-Opening Reactions

The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in 2-(2-phenylethenyl)oxirane (B13522938) make it a potent electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles. These reactions can be initiated under acidic, basic, or neutral conditions, and can also be mediated by organometallic reagents. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is the most common mode of ring-opening for epoxides. The reaction involves the approach of a nucleophile to one of the two electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process relieves the inherent ring strain and results in the formation of a 1,2-difunctionalized product.

Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a more reactive oxonium ion intermediate. This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack generally proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions.

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is dictated by both electronic and steric effects. The positive charge on the protonated epoxide is better stabilized at the more substituted carbon atom. In the case of this compound, the benzylic carbon (the carbon atom of the oxirane ring closer to the phenyl group) can better stabilize a partial positive charge due to resonance with the phenyl ring. Consequently, nucleophilic attack preferentially occurs at this more substituted carbon.

The stereochemistry of the reaction is typically anti-addition. The nucleophile attacks from the side opposite to the protonated epoxide oxygen, leading to an inversion of configuration at the center of attack. This results in the formation of a trans-1,2-disubstituted product.

Table 1: Regioselectivity in Acid-Catalyzed Methanolysis of this compound

| Catalyst | Nucleophile | Major Product | Minor Product | Regioselectivity (Major:Minor) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | Attack at benzylic carbon | Attack at terminal carbon | Typically >90:10 |

In the presence of a strong, basic nucleophile, the ring-opening of this compound proceeds through a direct SN2 mechanism. Unlike the acid-catalyzed pathway, the epoxide is not activated by protonation. Therefore, the reaction is governed primarily by steric hindrance.

The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the terminal carbon of the oxirane. The reaction results in a trans-1,2-disubstituted product due to the backside attack characteristic of the SN2 mechanism. The reactivity of the epoxide is dependent on the strength of the nucleophile; stronger nucleophiles lead to faster reaction rates.

Table 2: Regioselectivity in Base-Catalyzed Methanolysis of this compound

| Base/Nucleophile | Major Product | Minor Product | Regioselectivity (Major:Minor) |

|---|---|---|---|

| Sodium Methoxide | Attack at terminal carbon | Attack at benzylic carbon | Typically >95:5 |

Organometallic reagents, such as Grignard reagents and organocuprates, are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. These reactions typically proceed under conditions that are effectively basic, following an SN2-like mechanism.

With this compound, organometallic reagents will generally attack the less sterically hindered terminal carbon of the epoxide ring. This regioselectivity is a hallmark of reactions with strong, unhindered nucleophiles. Organocuprates (Gilman reagents) are particularly effective for this transformation and are known for their high selectivity in epoxide ring-opening reactions. wikipedia.orgchemistrysteps.com

Table 3: Regioselectivity of Organometallic Reagent Addition to this compound

| Reagent | Major Product | Minor Product | Regioselectivity (Major:Minor) |

|---|---|---|---|

| Phenylmagnesium Bromide | Attack at terminal carbon | Attack at benzylic carbon | High |

Chiral Nucleophile and Ligand-Controlled Ring Opening

The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry. The ring-opening of prochiral or racemic epoxides with chiral nucleophiles or in the presence of chiral ligands offers a powerful strategy for asymmetric synthesis.

In the case of racemic this compound, a chiral nucleophile can react at different rates with the two enantiomers of the epoxide, leading to a kinetic resolution. This results in the formation of an enantioenriched ring-opened product and the recovery of unreacted, enantioenriched epoxide.

Alternatively, the use of a chiral catalyst, such as a metal complex with a chiral ligand, can control the facial selectivity of the nucleophilic attack on a prochiral epoxide or differentiate between the two enantiomers of a racemic epoxide. For vinyl epoxides like this compound, chiral metal complexes can effectively catalyze asymmetric ring-opening reactions, leading to products with high enantiomeric excess. researchgate.netnih.gov

Table 4: Representative Asymmetric Ring-Opening of Vinyl Epoxides

| Epoxide Substrate | Chiral Ligand/Catalyst | Nucleophile | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Vinyl Epoxide | Chiral Salen-Co Complex | Water | >98% |

Reductive and Oxidative Ring-Opening Mechanisms

Beyond nucleophilic addition, the oxirane ring of this compound can be opened through reductive or oxidative pathways.

Reductive Ring-Opening: Treatment of epoxides with reducing agents, such as lithium aluminum hydride (LiAlH₄), results in the formation of alcohols. 9afi.comtransformationtutoring.com The hydride ion (H⁻) acts as a nucleophile and, under neutral or basic conditions, will attack the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon, leading to the formation of an alcohol after workup. The reaction proceeds with anti-stereoselectivity.

Oxidative Ring-Opening: The term "oxidative ring-opening" can be ambiguous. It can refer to reactions where the epoxide ring is opened and further oxidation occurs. More commonly in the context of epoxides, the focus is on oxidative cleavage of the carbon-carbon bond of the resulting 1,2-diol. However, direct oxidative ring-opening of the epoxide itself is also possible. For instance, flavin-dependent enzymes can catalyze both reductive and oxidative ring-opening of epoxides. nih.gov A common laboratory method for the oxidative cleavage of the double bond in the phenylethenyl group is ozonolysis, which would leave the epoxide ring intact under controlled conditions but can lead to more complex products if the epoxide is subsequently opened and oxidized. masterorganicchemistry.comyoutube.comyoutube.com

Rearrangement Reactions of this compound

The strained three-membered ring of oxiranes, coupled with the electronic effects of adjacent unsaturation, predisposes this compound and related vinyl epoxides to a variety of rearrangement reactions. These transformations are often promoted by Lewis or Brønsted acids and can lead to the formation of valuable carbonyl compounds.

Meinwald-Type Rearrangements (Analogous Systems)

While specific studies on the Meinwald rearrangement of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous vinyl-substituted epoxides provides a strong predictive framework for its behavior. The Meinwald rearrangement is a classic acid-catalyzed isomerization of an epoxide to a carbonyl compound. In vinyl epoxides, this rearrangement can serve as a powerful tool for the synthesis of β,γ-unsaturated aldehydes. wikipedia.org

The general mechanism, catalyzed by a Lewis acid, involves the coordination of the acid to the epoxide oxygen, which facilitates the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or alkyl shift then leads to the formation of the carbonyl product. For vinyl epoxides, the reaction is initiated to form a more stable allylic carbocation, which then undergoes rearrangement. This process effectively unmasks the β,γ-unsaturated aldehyde functionality from the vinyl epoxide precursor. wikipedia.org

Studies on various vinyl epoxides have demonstrated the versatility of this reaction. Chiral N,N'-dioxide/Sc(III) complex catalysts have been employed to achieve asymmetric vinylogous additions initiated by a Meinwald rearrangement, highlighting the potential for stereocontrol in these transformations. wikipedia.org The efficiency of this protocol underscores its importance as a synthetic strategy, transforming simple epoxides into more complex and functionalized carbonyl compounds.

Table 1: Examples of Lewis Acid-Catalyzed Meinwald Rearrangement in Analogous Vinyl Epoxides

| Epoxide Substrate | Lewis Acid Catalyst | Product | Reference |

|---|---|---|---|

| Generic Vinyl Epoxide | Chiral N,N'-dioxide/Sc(III) | Chiral β,γ-Unsaturated Aldehyde | wikipedia.org |

| Styrene (B11656) Oxide Derivatives | Hierarchical nano-ZSM-5 zeolites | Phenylacetaldehyde Derivatives | |

| 2-Aryl-, Alkenyl-, and Alkynyl-epoxides | DABCO (nucleophilic organic base) | Methyl Ketones |

Cycloaddition Chemistry of this compound

The presence of a carbon-carbon double bond in this compound opens up avenues for various cycloaddition reactions, allowing for the construction of more complex cyclic systems. These reactions can target the vinyl moiety, leading to an elaboration of the carbon skeleton while potentially preserving the epoxide ring for further functionalization.

[2+1] Cycloadditions for Carbon Skeleton Elaboration

The [2+1] cycloaddition reaction, commonly known as cyclopropanation, is a powerful method for the formation of a three-membered carbocyclic ring. In the context of this compound, this reaction would involve the addition of a carbene or carbenoid to the phenylethenyl double bond, yielding a 2-(2-phenylcyclopropyl)oxirane. This transformation is a key strategy for carbon skeleton elaboration, introducing a strained cyclopropane ring which is a versatile synthon for further chemical manipulation.

The addition of carbenes to alkenes is a well-established and often stereospecific process. The stereochemistry of the starting alkene is typically retained in the cyclopropane product. Carbenes are highly reactive species and are usually generated in situ. Common methods for carbene generation include the decomposition of diazo compounds, often catalyzed by transition metals like rhodium, copper, or palladium, and the alpha-elimination of haloforms using a strong base.

While direct experimental data on the [2+1] cycloaddition of this compound is limited in the available literature, the reactivity of the styrenyl double bond is well-documented in analogous systems. The reaction of styrene and its derivatives with various carbene precursors is known to efficiently produce the corresponding cyclopropanes. For instance, the Simmons-Smith reaction, which employs a carbenoid generated from diiodomethane and a zinc-copper couple, is a classic method for the cyclopropanation of alkenes, including styrenes.

The general scheme for the [2+1] cycloaddition of the vinyl group in a compound like this compound can be depicted as follows:

Reactants : this compound and a carbene precursor (e.g., diazomethane, ethyl diazoacetate, or chloroform/strong base).

Intermediate : A reactive carbene species (e.g., :CH₂, :CHCO₂Et, or :CCl₂).

Product : A 2-(2-phenylcyclopropyl)oxirane derivative.

Table 2: Common Reagents for [2+1] Cycloaddition (Cyclopropanation)

| Carbene/Carbenoid Source | Reagents | Resulting Carbene/Carbenoid | Key Features |

|---|---|---|---|

| Diazo Compounds | CH₂N₂ (Diazomethane) | :CH₂ (Methylene) | Highly reactive, often requires photochemical or thermal activation. |

| Diazoacetates | N₂CHCO₂Et (Ethyl diazoacetate) | :CHCO₂Et (Ethoxycarbonylcarbene) | Often used with transition metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂). |

| Haloforms | CHX₃ (e.g., CHCl₃, CHBr₃) + Strong Base (e.g., KOH) | :CX₂ (Dihalocarbene) | Alpha-elimination mechanism. |

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | ICH₂ZnI (Zinc carbenoid) | A milder, more selective method for cyclopropanation. |

The successful application of these methods to the vinyl moiety of this compound would provide access to a novel class of compounds containing both an epoxide and a cyclopropane ring, offering rich opportunities for further synthetic transformations.

Spectroscopic Characterization and Analytical Techniques in 2 2 Phenylethenyl Oxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-(2-phenylethenyl)oxirane (B13522938), the ¹H NMR spectrum provides distinct signals for the protons of the phenyl group, the vinyl group, and the oxirane ring.

Research has reported the ¹H NMR spectral data for 2-phenyl-3-vinyloxirane, which was synthesized as a mixture of diastereomers (3:1 ratio). rsc.org The chemical shifts (δ) are measured in parts per million (ppm) and referenced to a standard, typically tetramethylsilane (TMS). The data, recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for both the major and minor diastereomers. rsc.org

For the major diastereomer, the protons of the phenyl group appear as a multiplet in the range of δ 7.32–7.12 ppm. rsc.org The vinyl group gives rise to three distinct signals: a doublet of doublet of doublets at δ 5.63 ppm for the proton on the carbon adjacent to the oxirane ring, a multiplet between δ 5.48–5.37 ppm, and a doublet at δ 5.24 ppm. rsc.org The protons on the oxirane ring itself are observed as a singlet at δ 3.67 ppm and a doublet at δ 3.26 ppm. rsc.org

The minor diastereomer shows similar signals for the phenyl protons. rsc.org However, the vinyl and oxirane proton signals appear at slightly different chemical shifts, with multiplets in the range of δ 5.50–5.27 ppm and δ 5.17 ppm for the vinyl protons, and doublets at δ 4.14 ppm and δ 3.56 ppm for the oxirane protons. rsc.org

| Diastereomer | Phenyl Protons (δ, ppm) | Vinyl Protons (δ, ppm) | Oxirane Protons (δ, ppm) |

|---|---|---|---|

| Major | 7.32–7.12 (m) | 5.63 (ddd), 5.48–5.37 (m), 5.24 (d) | 3.67 (s), 3.26 (d) |

| Minor | 7.32–7.12 (m) | 5.50–5.39 (m), 5.36–5.27 (m), 5.17 (d) | 4.14 (d), 3.56 (dd) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Generally, a ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbons of the phenyl ring, the two carbons of the vinyl group, and the two carbons of the oxirane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atom and the electronic effects of the phenyl and vinyl groups. Carbons of the oxirane ring typically appear in the range of 40-60 ppm. libretexts.orgoregonstate.edu

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. pressbooks.pubnanalysis.com This is achieved by running a series of experiments (DEPT-45, DEPT-90, and DEPT-135) which cause the signals for different types of carbons to have different phases (positive or negative) or to be absent from the spectrum. pressbooks.pubnanalysis.com

Specific DEPT spectral data for this compound has not been found in the reviewed literature. A DEPT experiment would be highly valuable in confirming the assignments of the ¹³C NMR signals by identifying the CH carbons of the phenyl ring, the vinyl group, and the oxirane ring, as well as the CH₂ carbon of the vinyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net While a specific, published IR spectrum for this compound was not located, the expected characteristic absorption bands can be predicted based on its structure.

The spectrum would likely show characteristic C-H stretching vibrations for the aromatic and vinyl groups just above 3000 cm⁻¹. The C=C stretching of the phenyl ring and the vinyl group would appear in the 1600-1450 cm⁻¹ region. A key feature would be the absorptions corresponding to the oxirane ring. Epoxides typically show characteristic ring vibration bands (C-O-C stretching) in the fingerprint region, including an asymmetric stretch between 950-810 cm⁻¹ and a symmetric stretch between 880-750 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental mass spectrometry data specifically for this compound is not available in the public databases and literature surveyed. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the epoxide ring and fragmentation of the side chain, providing further structural information. libretexts.orgwikipedia.org The fragmentation of epoxides in chemical ionization mass spectrometry often produces a quasi-molecular ion (M+1)⁺, which is useful for determining the molecular weight. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, often to four or five decimal places. This high accuracy enables the determination of the elemental composition of the molecule.

While HRESIMS is a common technique for the characterization of newly synthesized compounds, specific HRESIMS data for this compound has not been reported in the searched literature. An HRESIMS analysis would be used to confirm the elemental formula of the compound (C₁₀H₁₀O) by comparing the experimentally measured exact mass with the theoretically calculated mass.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential in the study of this compound, also known as styryl oxide, for assessing the purity of a sample and for separating its different isomers. These methods are foundational for ensuring the quality of the compound used in further research or synthesis and for analyzing the outcomes of stereoselective reactions.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a chiral molecule like this compound, which exists as two non-superimposable mirror images (enantiomers), standard GC columns are insufficient for separation. gcms.cz However, by using a chiral stationary phase (CSP), the enantiomers can be resolved.

The principle behind chiral GC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These temporary interactions have different energies for each enantiomer, leading to different retention times and, thus, separation. Derivatized cyclodextrins are commonly used as chiral selectors in stationary phases for this purpose. gcms.czazom.com These cyclodextrin-based columns, such as the Rt-βDEXse, have demonstrated the ability to resolve the optical isomers of styrene (B11656) oxide. gcms.cz

In research, chiral GC is frequently employed to determine the enantiomeric excess (ee) of this compound produced in asymmetric epoxidation reactions. researchgate.netnih.gov By analyzing the reaction mixture, researchers can quantify the proportion of each enantiomer, which is a critical measure of the stereoselectivity of a catalytic process. For instance, studies on enzymatic epoxidations have used chiral GC to determine that the (S)-enantiomer is the major product. rsc.org The enantiomeric excess can be improved under certain conditions, with values up to 32% ee for the (R)-isomer reported in P450 enzyme-catalyzed reactions. researchgate.net

Table 1: Example of Chiral GC Conditions for Styrene Oxide Enantiomer Analysis

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXse (30m, 0.32mm ID, 0.25µm) |

| Oven Temperature | 40°C (hold 1 min) to 230°C @ 2°C/min |

| Carrier Gas | Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Result | Resolution of (R)- and (S)-styrene oxide enantiomers |

Note: This table is a composite example based on typical chiral GC setups for similar compounds. Actual parameters may vary.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for analyzing mixtures. umass.eduorgchemboulder.com It is particularly useful for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. umass.eduwisc.edu

TLC operates on the principle of separation by partitioning a compound between a solid stationary phase and a liquid mobile phase. wisc.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a plate of glass, plastic, or aluminum foil. orgchemboulder.comwisc.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). orgchemboulder.com As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

For this compound, a relatively non-polar compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is common in normal-phase TLC. The separation of components on the TLC plate is visualized, often using a UV lamp, as the spots will appear dark where they quench the fluorescence of the plate's indicator. umass.edu By comparing the TLC profile of a reaction mixture to that of the starting material, one can qualitatively determine if the reaction is complete. The presence of a single spot indicates a potentially pure compound.

Table 2: General Procedure for TLC Analysis of this compound

| Step | Action | Purpose |

|---|---|---|

| 1. Spotting | A small amount of the dissolved sample is applied to the baseline of the TLC plate. | To apply the sample to the stationary phase. |

| 2. Development | The plate is placed in a sealed chamber with a developing solvent (eluent). | To separate the mixture's components as the solvent moves up the plate. |

| 3. Visualization | After development, the plate is dried and observed under a UV lamp. | To see the separated spots of the different components. |

| 4. Analysis | The position of the spots (Rf value) is noted to assess purity or reaction progress. | To interpret the results of the separation. |

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org For chiral molecules such as this compound, this method is the definitive way to assign the absolute stereochemistry (the R or S configuration) of a specific enantiomer, provided a suitable single crystal can be obtained. libretexts.org

The technique involves directing a beam of X-rays onto a crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. libretexts.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the molecule can be determined, revealing its molecular structure and stereochemical configuration.

While obtaining a crystal of this compound itself that is suitable for X-ray diffraction can be challenging due to it being a liquid at room temperature, it is possible to crystallize derivatives of the compound. The crystal structure analysis of such a derivative would unambiguously confirm its stereochemistry, which can then be related back to the original enantiomer of this compound. The data obtained from an X-ray diffraction experiment includes unit cell dimensions, bond lengths, and bond angles, providing a complete picture of the molecular geometry.

Table 3: Example of Crystal Data Obtainable from X-ray Crystallography for an Oxirane-Containing Compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₂₄H₂₂O₅ | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | The geometric shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | a = 21.261 Å, b = 7.310 Å, c = 6.132 Å | The lengths of the sides of the unit cell. |

| Unit Cell Angles | α = 90°, β = 93.59°, γ = 90° | The angles between the axes of the unit cell. |

| Volume (V) | 951.2 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 2 | The number of molecules within one unit cell. |

Note: The data presented is for a representative oxirane-containing compound, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane, to illustrate the type of information generated. nih.gov

Computational Chemistry Approaches to 2 2 Phenylethenyl Oxirane Reactivity and Mechanism

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. It is extensively applied to study the behavior of epoxides, including compounds structurally related to 2-(2-phenylethenyl)oxirane (B13522938), such as styrene (B11656) oxide.

DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a proposed mechanism can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction kinetics.

For instance, DFT studies on the cycloaddition of CO2 to styrene oxide, a reaction analogous to what this compound might undergo, have been performed to clarify the reaction mechanism. nih.govacs.orgrsc.orgmdpi.com These studies often compare different potential pathways to identify the most energetically favorable route. For example, in the presence of a catalyst like 1-butyl-3-methyl-imidazolium bromide, the rate-determining step for CO2 insertion into styrene oxide was found to be the ring-opening of the epoxide initiated by a nucleophilic attack. nih.gov The energy barrier for this process can be precisely calculated, providing a quantitative measure of the reaction's feasibility.

A combined theoretical and experimental study on the one-pot conversion of styrene oxide, carbon dioxide, and aniline (B41778) revealed that a parallel mechanism is thermodynamically and kinetically favored. acs.org The computational results showed that the ring-opening of styrene oxide is a critical step with a significant energy barrier, which can be overcome at elevated temperatures. acs.org

The following table summarizes representative activation energies calculated using DFT for reactions involving styrene oxide, which serve as a model for the reactivity of this compound.

| Reaction | Catalyst/Conditions | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Insertion of CO2 into Styrene Oxide | 1-butyl-3-methyl-imidazolium bromide (BMIm Br) | ωB97X-D | Rate-determining step is ring-opening | nih.gov |

| Reaction of Styrene Oxide and CO2 | BmimBr | DFT | 31.4 | acs.org |

| CO2 Cycloaddition with Styrene Oxide | Bimetallic Al–Cu–BTC paddlewheel | M06-L | 29.9 | rsc.org |

| Allylation of Styrene Oxide | Indium Nanoparticles (InNPs) | DFT | Not specified | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

DFT calculations are also a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. By calculating properties related to the electronic and vibrational states of a molecule, spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) can be simulated.

For example, DFT can be used to compute the isotropic shielding values of atomic nuclei, which can then be converted into chemical shifts for NMR spectroscopy. youtube.com This is particularly useful for assigning complex spectra and confirming molecular structures. Similarly, by calculating the vibrational frequencies of a molecule, its IR spectrum can be predicted. These theoretical spectra can be compared with experimental data to validate the structure of a synthesized compound. sakarya.edu.tr

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, including DFT and other ab initio methods, provide fundamental insights into the electronic structure of molecules. northwestern.edulsu.edu This information is key to understanding a molecule's reactivity, stability, and spectroscopic properties. The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. acs.org

For this compound, the presence of the oxirane ring, the phenyl group, and the ethenyl bridge will all influence the distribution and energies of its molecular orbitals. The strained oxirane ring is electron-rich and would be expected to contribute significantly to the HOMO. The conjugated π-system of the phenylethenyl group will also play a crucial role in the electronic structure, likely leading to a smaller HOMO-LUMO gap compared to a simple alkyl-substituted oxirane.

Analysis of the molecular electrostatic potential (MEP) map, which can be calculated using quantum chemical methods, can reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). epa.gov For this compound, the oxygen atom of the oxirane ring would be expected to be a region of high negative electrostatic potential, making it susceptible to attack by electrophiles. Conversely, the carbon atoms of the oxirane ring would be expected to be regions of positive electrostatic potential, making them susceptible to attack by nucleophiles.

Asymmetric Synthesis and Stereochemical Control of 2 2 Phenylethenyl Oxirane

Principles of Enantioselective Synthesis

Enantioselective synthesis refers to chemical reactions that preferentially produce one of two enantiomers. The primary goal is to create a chiral environment during the reaction that favors the formation of one enantiomer over the other, leading to an optically active product from an achiral or racemic starting material.

Chiral induction is the process of transferring chirality from a chiral source to the product of a reaction. In the context of synthesizing 2-(2-phenylethenyl)oxirane (B13522938), several strategies are employed:

Substrate-Control: This strategy involves using a starting material that already contains a stereocenter. The existing chirality in the substrate directs the stereochemical outcome of the epoxidation reaction.

Auxiliary-Control: A chiral auxiliary is a temporary chiral group that is attached to the substrate. It directs the stereoselective formation of the epoxide and is subsequently removed.

Reagent-Control: This involves the use of a chiral reagent that is directly involved in the bond-forming step. For epoxidation, chiral oxidizing agents can be used to deliver the oxygen atom in a stereoselective manner.

Catalyst-Control: A small amount of a chiral catalyst is used to create a chiral environment for the reaction. The catalyst interacts with the substrate to favor the formation of one enantiomer. This is often the most efficient method, as a single catalyst molecule can generate many molecules of the chiral product.

The success of an asymmetric synthesis is quantified by its stereoselectivity. For a molecule like this compound, which has two stereocenters, both enantiomeric excess and diastereomeric ratio are important.

Enantiomeric Excess (ee): This measures the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A high ee indicates that one enantiomer is predominantly formed. It is commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which can separate the two enantiomers.

Diastereomeric Ratio (dr): When a reaction can produce multiple diastereomers (stereoisomers that are not mirror images), the dr indicates the ratio of the formed diastereomers. For the epoxidation of an alkene like trans-cinnamaldehyde, this describes the ratio of the trans-epoxide to the cis-epoxide. The diastereomeric ratio is typically determined by spectroscopic methods such as ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, where distinct signals for each diastereomer can be integrated.

Chiral Catalysis in Epoxide Formation

Chiral catalysis is a cornerstone of modern asymmetric synthesis. For the formation of this compound, several catalytic systems have proven effective. The reaction typically involves the oxidation of a precursor alkene, such as a derivative of cinnamaldehyde (B126680) or styrene (B11656).

Key catalytic methods include:

Sharpless Asymmetric Epoxidation: While traditionally used for allylic alcohols, modifications of this system can be applied to other olefins. It uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide.

Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes as catalysts and a terminal oxidant like sodium hypochlorite. It is particularly effective for the epoxidation of cis-disubstituted and conjugated olefins.

Organocatalysis: In recent years, metal-free organocatalysts have emerged as powerful tools for asymmetric epoxidation. Chiral ketones, for example, can generate a chiral dioxirane in situ upon reaction with an oxidant like Oxone. nih.gov This chiral dioxirane then transfers an oxygen atom to the alkene enantioselectively. nih.gov Another approach involves chiral amine catalysts which can promote the epoxidation of α,β-unsaturated aldehydes, like cinnamaldehyde, with high enantioselectivity. princeton.edu

The table below summarizes representative results for the asymmetric epoxidation of cinnamaldehyde derivatives using different catalytic systems.

| Catalyst/Method | Substrate | Oxidant | Yield (%) | dr (trans:cis) | ee (%) |

| Chiral Imidazolidinone Organocatalyst | Cinnamaldehyde | Iodosobenzene | 85 | >20:1 | 82 |

| Redesigned DERA Enzyme | Cinnamaldehyde | H₂O₂ | - | >99:1 | >99 |

| Chiral Lactam Ketone | 1-phenyl-1-propene | Oxone | 78 | - | 88 |

Data compiled from various sources for illustrative purposes. princeton.eduresearchgate.netresearchgate.net

Stereocontrolled Ring-Opening Reactions for Chiral Building Blocks

Once enantiomerically enriched this compound is synthesized, its value lies in its ability to undergo stereocontrolled ring-opening reactions. The epoxide ring is strained and susceptible to attack by a wide range of nucleophiles. These reactions are typically highly stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon atom being attacked.

The regioselectivity of the ring-opening (i.e., which of the two carbons of the epoxide is attacked) is a critical consideration. magtech.com.cn

Under basic or neutral conditions: Strong nucleophiles typically attack the less sterically hindered carbon atom (C3, the one further from the phenyl group). magtech.com.cn This is a result of steric hindrance control.

Under acidic conditions: The reaction mechanism can be more complex. The acid activates the epoxide by protonating the oxygen atom, making the ring more susceptible to opening. The nucleophile then attacks the carbon atom that can better stabilize the resulting partial positive charge, which is the benzylic carbon (C2, the one closer to the phenyl group). magtech.com.cnresearchgate.net This is known as electronic effect control. magtech.com.cn

By carefully choosing the nucleophile and reaction conditions, a wide array of chiral building blocks, such as β-amino alcohols or β-azido alcohols, can be synthesized with predictable stereochemistry. The use of chiral Lewis acids or other catalysts can further enhance the regioselectivity and stereocontrol of these transformations. rsc.org

The table below shows examples of the regioselective ring-opening of styryl epoxides.

| Nucleophile | Conditions | Major Product | Regioselectivity |

| Aniline (B41778) | Al(salen) catalyst | β-Amino alcohol | Catalyst-controlled |

| Sodium Azide (NaN₃) | NH₄Cl, MeOH/H₂O | β-Azido alcohol | Attack at less hindered carbon |

| LiBr | Amberlyst 15 | β-Bromo alcohol | Electronic control (attack at benzylic carbon) |

Data compiled from various sources for illustrative purposes. researchgate.netrsc.org

Dynamic Kinetic Resolution Strategies

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes this limitation by combining a fast and reversible racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.eduacs.org This allows for the theoretical conversion of 100% of a racemic mixture into a single, enantiomerically pure product. princeton.eduprinceton.edu

For a successful DKR, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

In the context of this compound, DKR can be applied in several ways:

DKR of a Precursor: A racemic precursor to the epoxide, such as a β-halohydrin, could undergo DKR. This would involve an enantioselective reaction (e.g., enzyme-catalyzed ring closure to the epoxide) coupled with a catalyst (e.g., a transition metal complex) that racemizes the remaining halohydrin enantiomer. nih.gov

DKR via Ring-Opening: A racemic mixture of this compound could be subjected to DKR. This would involve a chiral catalyst that selectively opens one enantiomer of the epoxide with a nucleophile, while a second catalyst facilitates the racemization of the epoxide. Co-salen complexes have been shown to catalyze the DKR of certain epoxides in phenolic ring-opening reactions. princeton.edu

This approach often combines a biocatalyst (like a lipase for selective acylation) with a metal catalyst (like a ruthenium complex for racemization), leveraging the high selectivity of enzymes and the broad applicability of transition metal catalysts. acs.org

Applications of 2 2 Phenylethenyl Oxirane As a Synthon in Complex Organic Synthesis

Utility in Pharmaceutical Intermediate Synthesis

The epoxide functional group is of significant importance throughout the chemical and pharmaceutical sectors. wmich.eduwmich.edu Epoxide-containing compounds are frequently employed as intermediates in the manufacturing of drugs due to their reactivity and ability to introduce specific stereochemistry. wmich.eduwmich.edu As a member of the chalcone (B49325) epoxide family, 2-(2-phenylethenyl)oxirane (B13522938) is recognized as a crucial precursor for the synthesis of a wide array of biologically active compounds. researchgate.netresearchgate.net

The synthetic utility of this oxirane lies in the high reactivity of its three-membered ring. The ring strain allows for facile nucleophilic attack, leading to ring-opening reactions. This process can be conducted with high regioselectivity and stereoselectivity, enabling the formation of diverse and complex molecular architectures. wmich.edu The ring-opening can introduce vicinal functional groups, such as amino alcohols or diols, which are common structural motifs in many pharmaceutical agents. researchgate.net Chalcone epoxides, in general, are considered valuable intermediates and precursors for a broad spectrum of chiral compounds and natural products that form the basis for drug discovery. ekb.eg

The versatility of the epoxide ring allows it to react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This reactivity makes this compound and related chalcone epoxides key starting materials for constructing the core structures of various heterocyclic compounds, which are prevalent in medicinal chemistry. ekb.eg

Derivatization for Biologically Active Compounds

Chalcone epoxides and their derivatives have garnered considerable attention for their significant biological and pharmaceutical activities. ekb.egru.ac.bd The derivatization of the this compound scaffold has been explored to develop new compounds with a range of therapeutic properties, most notably antimicrobial effects.

Research has shown that this class of compounds exhibits potent antibacterial and antifungal activities. ru.ac.bdirdindia.inru.ac.bd The biological efficacy is often linked to the core structure of the chalcone epoxide. For instance, studies on various synthesized chalcone epoxides have demonstrated their activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Escherichia coli and Staphylococcus aureus. irdindia.in In some cases, the epoxide derivatives have shown greater inhibitory effects than the parent chalcone compounds, indicating that the oxirane ring is crucial for the enhanced biological activity. ru.ac.bd

Beyond antimicrobial applications, chalcone derivatives and their epoxides have been investigated for other therapeutic uses. They have been identified as potential agents for treating conditions where angiogenesis is a factor, such as psoriasis and certain inflammatory diseases. ru.ac.bd Furthermore, the broader family of chalcones is known to possess anti-inflammatory, antiviral, and anticancer properties, suggesting that derivatives of this compound could be valuable leads in these areas as well. ekb.egnih.gov Another related oxirane, derived from eugenol, has shown promise as an insecticide, highlighting another potential avenue for the biological application of such compounds. sciforum.net

| Biological Activity | Target Organism/System | Reference |

|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus, Xanthomonas citri | irdindia.in |

| Antifungal | Rhizoctonia solani, Sclerotium rolfsii, Aspergillus niger | ru.ac.bd |

| Anti-angiogenic | Angiogenic skin diseases (e.g., psoriasis) | ru.ac.bd |

| Anti-inflammatory | General inflammatory pathways | ru.ac.bd |

| Anticancer | Various cancer cell lines | ekb.egru.ac.bd |

Role in Chiral Ligand Design

Optically pure epoxides are highly valuable as key intermediates in asymmetric synthesis. nih.gov The predictable stereochemistry of their ring-opening reactions allows for the precise installation of functional groups on adjacent carbon atoms. nih.gov This characteristic makes this compound an attractive scaffold for the design of chiral ligands, which are essential for transition metal-catalyzed asymmetric reactions.

A primary strategy involves the regioselective ring-opening of the epoxide with a chiral nucleophile, such as a chiral amine. researchgate.net This reaction yields enantiomerically pure β-amino alcohols, which are privileged structures in ligand design. researchgate.net These amino alcohols can be further modified to create a variety of ligand classes, including those used in asymmetric aldol (B89426) reactions, hydrogenations, and allylic alkylations. researchgate.net The phenyl and ethenyl groups of the original synthon provide a rigid backbone that can influence the steric environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic processes.

The asymmetric ring-opening (ARO) of meso-epoxides or the kinetic resolution of racemic epoxides are powerful techniques for generating chiral building blocks. nih.govmdpi.comnih.gov Catalytic systems, often employing chiral metal-salen complexes, can open the epoxide ring with high enantioselectivity. mdpi.comnih.gov By applying these methods to this compound, chemists can access a pool of chiral diols and amino alcohols. These products can then serve as precursors to more complex ligands, such as P,N-ligands or bidentate oxazolines, which have broad applications in asymmetric catalysis. beilstein-journals.org The principle is also seen in the use of aziridines, the nitrogen analogues of epoxides, as building blocks for chiral ligands in metal-catalyzed synthesis. metu.edu.tr

Potential in Natural Product Synthesis

Epoxides are common structural motifs in a wide array of natural products and serve as versatile intermediates in their total synthesis. wmich.eduresearchgate.net As a chalcone derivative, this compound belongs to a class of compounds that are known precursors in the biosynthesis of flavonoids and are considered valuable starting materials for synthesizing natural products in the laboratory. ekb.egru.ac.bd

One of the most powerful strategies in modern synthesis that could utilize a synthon like this compound is the epoxide-opening cascade. nih.gov This type of reaction is particularly relevant in the synthesis of polycyclic polyether natural products, a class known for its complex structures and significant biological effects, including antibiotic and anticancer properties. nih.gov In these cascades, a series of nucleophilic ring-opening and cyclization events are initiated from a polyepoxide precursor, rapidly building molecular complexity in a manner that mimics proposed biosynthetic pathways. nih.gov The styrenyl portion of this compound could be incorporated into such a precursor, ultimately forming part of the carbon skeleton of a complex polyether.

The ability to perform regio- and stereoselective ring-opening reactions on the epoxide makes it a versatile tool for installing the hydroxyl groups and stereocenters that are characteristic of many natural products, including macrolides and lignans. researchgate.netnih.gov The defined stereochemistry that can be achieved through asymmetric epoxidation or subsequent ring-opening reactions is critical for the total synthesis of biologically active molecules, where specific stereoisomers are often required for efficacy. nih.gov

Q & A

Q. Key Considerations :

- Solvent polarity and temperature critically affect reaction selectivity.

- Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter reaction rates and regioselectivity.

How can researchers ensure the purity and structural integrity of this compound during synthesis?

Basic Research Question

Purity and structural validation rely on analytical techniques :

Q. Methodological Insight :

- Use Hammett σ constants to predict substituent effects on reaction rates.

- Kinetic studies (e.g., monitoring by FT-IR or NMR) quantify reactivity trends.

What computational methods are employed to predict the stereochemical outcomes of epoxidation reactions involving substituted styrenes?

Advanced Research Question

Density Functional Theory (DFT) simulations model transition states to predict enantioselectivity:

- For (2R)-2-(difluoromethyl)oxirane synthesis, DFT reveals that steric hindrance from the difluoromethyl group directs m-CPBA approach, favoring the R configuration .

- Molecular docking studies assess how chiral catalysts (e.g., Jacobsen catalysts) interact with substrates to control stereochemistry.

Validation : Compare computational predictions with experimental ee (enantiomeric excess) values from chiral HPLC .

How can conflicting data on the cytotoxicity of this compound derivatives be resolved through systematic toxicological studies?

Advanced Research Question

Address discrepancies via:

- Standardized Assays :

- Mechanistic Studies :

Case Study : 2-[(2-Nonylphenoxy)methyl]oxirane shows low acute toxicity but requires long-term carcinogenicity studies due to structural similarity to endocrine disruptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.